molecular formula C18H19ClN2O5S B11478798 5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide CAS No. 893772-91-3

5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Cat. No.: B11478798
CAS No.: 893772-91-3
M. Wt: 410.9 g/mol
InChI Key: MGMICDMPIWMZOJ-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium or iron chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .

Properties

CAS No.

893772-91-3

Molecular Formula

C18H19ClN2O5S

Molecular Weight

410.9 g/mol

IUPAC Name

5-chloro-N-[1-(4-methoxyphenyl)propan-2-yl]-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide

InChI

InChI=1S/C18H19ClN2O5S/c1-11(8-12-4-6-13(25-3)7-5-12)20-27(23,24)17-10-16-15(9-14(17)19)21(2)18(22)26-16/h4-7,9-11,20H,8H2,1-3H3

InChI Key

MGMICDMPIWMZOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C=C3C(=C2)OC(=O)N3C)Cl

Origin of Product

United States

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